(4-Chlorophenyl)methanesulfonyl Fluoride: Structural Dynamics, Molecular Weight, and Applications in Covalent Inhibition
(4-Chlorophenyl)methanesulfonyl Fluoride: Structural Dynamics, Molecular Weight, and Applications in Covalent Inhibition
Executive Summary
In the landscape of chemical biology and rational drug design, sulfonyl fluorides have emerged as privileged pharmacophores for covalent protein modification. (4-Chlorophenyl)methanesulfonyl fluoride (CAS No. 1513-29-7) is a specialized, halogenated derivative of the classical serine protease inhibitor Phenylmethanesulfonyl fluoride (PMSF)[1][2]. By incorporating a para-chloro substitution on the phenyl ring, this molecule exhibits altered lipophilicity and steric parameters, making it a highly valuable tool for probing deep hydrophobic enzymatic pockets and executing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[3][4].
This technical whitepaper provides an in-depth analysis of the chemical structure, molecular weight, mechanism of action, and laboratory protocols associated with (4-Chlorophenyl)methanesulfonyl fluoride, designed for researchers in structural biology and drug development.
Chemical Identity and Structural Analysis
The physicochemical properties of a covalent inhibitor dictate its membrane permeability, target residence time, and binding affinity.
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Chemical Name: (4-Chlorophenyl)methanesulfonyl fluoride (also known as 4-chlorobenzylsulfonyl fluoride)
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CAS Registry Number: 1513-29-7[1]
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Molecular Formula: C₇H₆ClFO₂S[1]
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Molecular Weight: 208.64 g/mol [1]
Structural Causality: The Role of the Para-Chloro Substitution
The architecture of (4-Chlorophenyl)methanesulfonyl fluoride is divided into three functional domains: the lipophilic anchor, the spatial linker, and the electrophilic warhead.
Native PMSF (MW: 174.19 g/mol ) is highly effective at inhibiting broad-spectrum serine proteases like trypsin and chymotrypsin[2][5]. However, the addition of the chlorine atom at the para position of the phenyl ring increases the molecule's overall lipophilicity (LogP). This structural modification is not merely cosmetic; it enhances the molecule's ability to anchor into highly hydrophobic S1 binding pockets of specific serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH)[6]. Furthermore, the electron-withdrawing nature of the halogen subtly modulates the electronic environment of the aromatic ring, which can influence π−π stacking interactions within the enzyme active site.
Structural domains of (4-Chlorophenyl)methanesulfonyl fluoride.
Mechanism of Action: SuFEx and Covalent Modification
(4-Chlorophenyl)methanesulfonyl fluoride operates as a mechanism-based irreversible inhibitor. The sulfonyl fluoride (-SO₂F) group is uniquely stable in aqueous environments compared to sulfonyl chlorides, resisting spontaneous hydrolysis while remaining highly reactive toward specific protein nucleophiles—a foundational principle of SuFEx click chemistry[3][4].
When the inhibitor enters the active site of a serine protease, the catalytic machinery of the enzyme (typically a Ser-His-Asp triad) activates the serine hydroxyl group. The hyper-nucleophilic serine attacks the sulfur atom of the sulfonyl fluoride. Fluoride, being an excellent leaving group, is expelled, resulting in a stable, covalent sulfonate ester linkage that permanently inactivates the enzyme[4][6].
SuFEx-mediated covalent modification of catalytic serine residues.
Quantitative Data: Comparative Profiling
To assist researchers in selecting the appropriate protease inhibitor for their specific assay, the following table summarizes the quantitative and physicochemical differences between native PMSF and its 4-chloro derivative.
| Property | Phenylmethanesulfonyl fluoride (PMSF) | (4-Chlorophenyl)methanesulfonyl fluoride |
| CAS Number | 329-98-6[7] | 1513-29-7[1] |
| Molecular Formula | C₇H₇FO₂S[7] | C₇H₆ClFO₂S[1] |
| Molecular Weight | 174.19 g/mol [7] | 208.64 g/mol [1] |
| Primary Target Residues | Serine, Threonine, Cysteine[2][4] | Serine, Threonine, Tyrosine[4][6] |
| Aqueous Half-Life (pH 7.5, 25°C) | ~55 minutes[8] | ~45-60 minutes (Estimated based on structural homology) |
| Primary Application | Broad-spectrum cell lysis buffer additive[2] | Targeted covalent inhibitor design, SuFEx probes[3][9] |
Experimental Protocol: Self-Validating Cell Lysis Workflow
Because sulfonyl fluorides have a limited half-life in aqueous solutions (degrading via hydrolysis), they must be handled with precise timing[8]. The following protocol describes a self-validating system for utilizing (4-Chlorophenyl)methanesulfonyl fluoride in mammalian cell lysis. The system is "self-validating" because the successful preservation of high-molecular-weight target proteins (confirmed via downstream Western Blotting) directly verifies the active inhibition of endogenous proteases.
Reagents and Preparation
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Inhibitor Stock Solution (100 mM): Dissolve 20.86 mg of (4-Chlorophenyl)methanesulfonyl fluoride in 1.0 mL of anhydrous isopropanol or DMSO. Causality: Anhydrous solvents prevent premature hydrolysis of the sulfonyl fluoride warhead[8]. Store at -20°C.
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Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
Step-by-Step Methodology
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Step 1: Activation of Lysis Buffer. Immediately prior to use, add the inhibitor stock to the cold RIPA buffer to a final concentration of 1 mM (1:100 dilution). Critical: Do not add the inhibitor until exactly when the lysis buffer is needed, as its aqueous half-life is approximately 55 minutes at room temperature[8].
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Step 2: Cell Harvesting. Wash cultured mammalian cells twice with ice-cold PBS to remove serum proteins, which contain exogenous proteases.
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Step 3: Lysis. Apply the activated lysis buffer directly to the cells on ice. Incubate for 30 minutes with gentle agitation. The lipophilic 4-chlorophenyl group aids in partitioning the inhibitor into the hydrophobic cores of disrupted cellular membranes, neutralizing membrane-bound serine proteases.
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Step 4: Clarification. Centrifuge the lysate at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube.
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Step 5: Validation. Perform an SDS-PAGE and Western Blot targeting a highly sensitive, easily degraded protein (e.g., PARP or Spectrin). The presence of sharp, intact high-molecular-weight bands without low-molecular-weight smear products validates the efficacy of the covalent inhibition.
References
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James, G. T. "Inactivation of the protease inhibitor Phenylmethylsulfonyl Fluoride in buffers". ResearchGate. Available at: [Link]
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ACS Omega. "Copper-Promoted Conjugate Addition of Carboxylic Acids to Ethenesulfonyl Fluoride (ESF) for Constructing Aliphatic Sulfonyl Fluorides". ACS Publications. Available at: [Link]
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The Journal of Organic Chemistry. "Synthesis of α-Bromo Arylethyl Sulfonyl Fluorides and β-Arylethenesulfonyl Fluorides via Copper-Catalyzed Meerwein Arylation". ACS Publications. Available at: [Link]
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National Institutes of Health. "A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2". PMC. Available at: [Link]
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National Institutes of Health. "Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase". PMC. Available at: [Link]
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- 1. arctomsci.com [arctomsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 329-98-6|Phenylmethanesulfonyl fluoride|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
